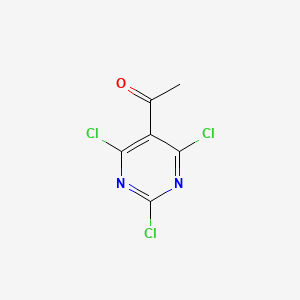
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C6H3Cl3N2O . It belongs to the class of heterocyclic building blocks, specifically pyrimidines . The compound has a molecular weight of 225.46 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted at the 2, 4, and 6 positions with chlorine atoms and at the 5 position with an ethanone group .Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties . It has a high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . It is not a P-gp substrate, indicating it is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 1.79, indicating its lipophilicity . Its water solubility is 0.116 mg/ml .Applications De Recherche Scientifique
Synthetic Routes and Chemical Properties
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone serves as an important intermediate in the synthesis of various chemical compounds with diverse applications. Its role in the development of novel broad-spectrum antifungal agents, such as Voriconazole, highlights its utility in pharmaceutical synthesis. The chemical's unique structural features allow for diastereoselective reactions and complex molecular arrangements, leading to compounds with specific biological activities (Butters et al., 2001).
Antibacterial and Antimicrobial Activities
Several studies have demonstrated the antimicrobial and antibacterial properties of compounds synthesized from this compound derivatives. For example, novel thieno[2,3-d]pyrimidines have shown significant antibacterial activity against a range of bacteria (Salahuddin et al., 2009). Additionally, pyrimidinone derivatives have been identified for their antimicrobial, antitumor, and 5α-reductase inhibitor activities, indicating their potential in therapeutic applications (Edrees et al., 2010).
Catalytic and Corrosion Inhibition
The chemical is also pivotal in materials science, particularly in the synthesis of corrosion inhibitors for metals. A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, has shown excellent potential as a corrosion inhibitor, protecting mild steel in corrosive environments (Jawad et al., 2020). This application is crucial for extending the lifespan of metal structures and components in industries.
Heterocyclic Chemistry and Dye Synthesis
In the field of dye chemistry and heterocyclic compound synthesis, this compound derivatives have been used to create novel chromophores and dyes with specific properties. Compounds synthesized from these derivatives have been applied to textiles, offering a range of colors and fastness properties suitable for industrial applications (Ho & Yao, 2013).
Safety and Hazards
The compound is classified with a signal word of "Warning" . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(2,4,6-trichloropyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWQFNIYCGPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
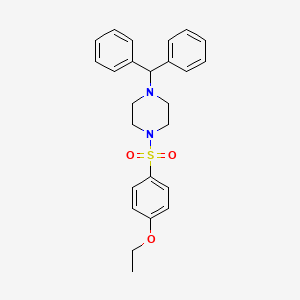
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)
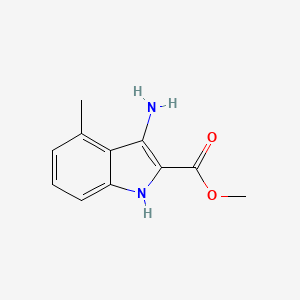
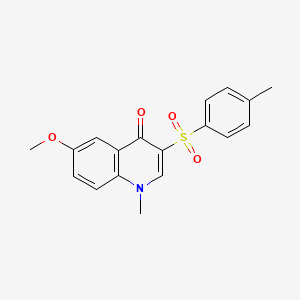
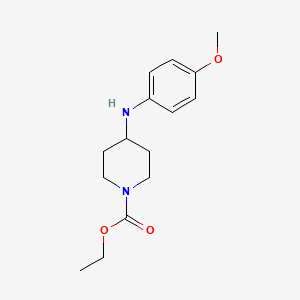

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)
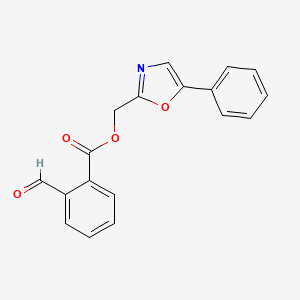
![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
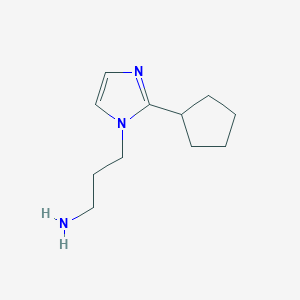
![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)
![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)